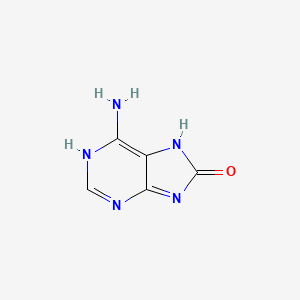![molecular formula C20H22N4O2 B7774827 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B7774827.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” is a chemical entity that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” involves specific chemical reactions and conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up to meet the demand for its applications. The industrial production methods often involve continuous flow processes, large-scale reactors, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving the compound with the identifier “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques to confirm their structure and purity.
Applications De Recherche Scientifique
The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, the compound could be investigated for its therapeutic potential or as a diagnostic tool. In industry, it may be utilized in the production of materials, chemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of the compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. The detailed mechanism of action is often studied using biochemical and molecular biology techniques to understand how the compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their chemical properties, reactivity, or applications.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications or research areas.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant potential in various scientific fields Its synthesis, chemical reactions, and applications make it an important compound for research and industrial purposes
Propriétés
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)13-8-10-14(11-9-13)26-12-17(25)23-24-19-16-7-5-4-6-15(16)18(21)22-19/h4-11H,12H2,1-3H3,(H,23,25)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPACRCABIWPZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7774761.png)
![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B7774762.png)

![3-{[3-(Ethoxycarbonyl)-8-ethylquinolin-4-yl]amino}benzoic acid](/img/structure/B7774770.png)
![2-[(2,5-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7774778.png)


![3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7774797.png)
![3-(4-chloro-3,5-dimethylphenoxy)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7774801.png)

![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenylacetamide](/img/structure/B7774814.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7774831.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)acetamide](/img/structure/B7774840.png)

